molecular formula C13H18N2O2 B11806263 Methyl 4-methyl-6-(piperidin-1-yl)nicotinate

Methyl 4-methyl-6-(piperidin-1-yl)nicotinate

Cat. No.: B11806263
M. Wt: 234.29 g/mol
InChI Key: RZHFTILLBNNBAT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(piperidin-1-yl)nicotinate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate typically involves the reaction of 4-methyl-6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(piperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-6-(piperidin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinate moiety with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 4-methyl-6-piperidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10-8-12(15-6-4-3-5-7-15)14-9-11(10)13(16)17-2/h8-9H,3-7H2,1-2H3

InChI Key

RZHFTILLBNNBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCCCC2

Origin of Product

United States

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